molecular formula C7H4Br2ClNO B8227016 2,4-Dibromo-N-hydroxybenZimidoyl chloride

2,4-Dibromo-N-hydroxybenZimidoyl chloride

Cat. No.: B8227016
M. Wt: 313.37 g/mol
InChI Key: QZTOCPNRTVLLNP-XFFZJAGNSA-N
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Description

2,4-Dibromo-N-hydroxybenZimidoyl chloride is an organic compound characterized by the presence of bromine, hydroxyl, and chloride functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-N-hydroxybenZimidoyl chloride typically involves the bromination of a benzene derivative followed by the introduction of hydroxyl and carboximidoyl chloride groups. One common method involves the reaction of 2,4-dibromobenzene with hydroxylamine hydrochloride in the presence of a base to form the N-hydroxy derivative. This intermediate is then treated with thionyl chloride to introduce the carboximidoyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, oxo compounds, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dibromo-N-hydroxybenZimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dibromo-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atoms and the carboximidoyl chloride group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-N-hydroxybenZimidoyl chloride is unique due to the presence of both bromine atoms and the carboximidoyl chloride group, which confer distinct reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1Z)-2,4-dibromo-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClNO/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTOCPNRTVLLNP-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)Br)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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